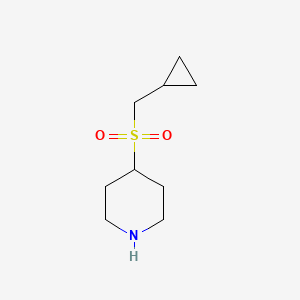

4-(Cyclopropylmethylsulfonyl)piperidine

Vue d'ensemble

Description

. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyclopropylmethylsulfonyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethylsulfonyl)piperidine typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines .

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent cyclo-condensation reactions using aldehydes, aromatic amines, and acetoacetic esters with magnesium hydrogen sulfate as a catalyst in acetonitrile at room temperature .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Cyclopropylmethylsulfonyl)piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include SOCl2 for chlorination, Grignard reagents for enantioselective synthesis, and magnesium hydrogen sulfate for cyclo-condensation .

Major Products: The major products formed from these reactions include enantioenriched α-substituted piperidines and various functionalized piperidines .

Applications De Recherche Scientifique

4-(Cyclopropylmethylsulfonyl)piperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including anticancer properties

Activité Biologique

4-(Cyclopropylmethylsulfonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyclopropylmethylsulfonyl group. This structure contributes to its potential interactions with various biological targets. The sulfonyl group enhances solubility and may influence the compound's pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with a piperidine framework often exhibit significant activity against various targets, including:

- Muscarinic Receptors : Similar compounds have shown selective binding to muscarinic receptors, which are involved in numerous physiological processes, including neurotransmission and smooth muscle contraction .

- Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. A comparative analysis of similar piperidine derivatives revealed promising results against cancer cell lines. For instance, compounds derived from piperidine have been shown to inhibit cell proliferation in various cancer types, suggesting that this compound could be effective in cancer therapy .

Antimalarial Activity

Research on related piperidine derivatives has demonstrated significant antimalarial activity against Plasmodium falciparum. A library of 1,4-disubstituted piperidines was synthesized and tested, showing that certain derivatives exhibited nanomolar activity against both chloroquine-sensitive and resistant strains of the parasite. This highlights the potential for this compound to be explored in antimalarial drug development .

In Silico Studies

A recent study employed computer-aided drug design techniques to evaluate the biological activity spectra of new piperidine derivatives, including this compound. By utilizing tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers identified several potential targets for these compounds, indicating their broad pharmacological potential across various therapeutic areas such as oncology and neurology .

Table 1: Biological Activity of Piperidine Derivatives

| Compound Name | Activity Type | Targeted Organism/Cell Type | IC50 (nM) |

|---|---|---|---|

| This compound | Anticancer | Various Cancer Cell Lines | TBD |

| Piperidine Derivative A | Antimalarial | Plasmodium falciparum (3D7) | 13.64 |

| Piperidine Derivative B | Antimicrobial | Bacterial Strains | TBD |

Propriétés

IUPAC Name |

4-(cyclopropylmethylsulfonyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c11-13(12,7-8-1-2-8)9-3-5-10-6-4-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVGLPRMISAXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.